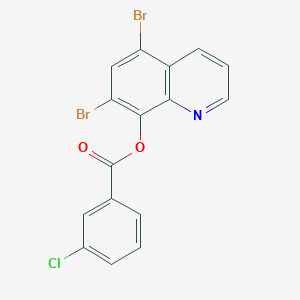
5,7-Dibromo-8-quinolyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5,7-Dibromo-8-quinolyl 3-chlorobenzoate consists of a quinoline ring which is substituted by bromine atoms at positions 5 and 7 and a chlorobenzoate group at position 8 . The IUPAC name for this compound is (5,7-dibromoquinolin-8-yl) 3-chlorobenzoate .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dibromo-8-quinolyl 3-chlorobenzoate include a molecular weight of 441.5 g/mol, a computed XLogP3-AA value of 5.6, and a topological polar surface area of 39.2 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 440.85898 g/mol and the monoisotopic mass is 438.86103 g/mol .Wissenschaftliche Forschungsanwendungen
Coordination Compounds and Material Properties
5,7-Dibromo-8-quinolyl 3-chlorobenzoate and related halogenated quinolin-8-ol derivatives are primarily studied for their potential in forming coordination compounds and materials with distinct properties. One study presented the synthesis and characterization of Palladium(II) complexes with 5,7-dibromo-quinolin-8-ol and other halogenated quinolin-8-ols. These complexes exhibited interesting structural properties and thermal stability, highlighting their potential applications in material science (Vranec & Potočňák, 2013).
Spectroscopic and Structural Analysis
The compound's structural and vibrational properties have been a subject of interest, as evidenced by a study that synthesized and characterized (5,7-dichloro-quinolin-8-yloxy) acetic acid, a compound structurally similar to 5,7-Dibromo-8-quinolyl 3-chlorobenzoate. The research utilized advanced spectroscopic techniques and theoretical calculations to understand its structure and properties, providing insights into the chemical behavior of such compounds (Romano et al., 2012).
Luminescence and Magnetic Behavior
Further, 5,7-Dibromo-8-quinolyl 3-chlorobenzoate and similar compounds have been explored for their potential in luminescence and magnetic applications. A study highlighted the use of organic ligands including 5,7-dibromo-2-methyl-8-quinolinol to synthesize Dy(III) complexes, which showed promising luminescence and single-ion magnet behavior. This indicates the potential application of these compounds in creating new materials with specific optical and magnetic properties (Wang et al., 2018).
Biological Interactions and Antifungal Properties
On the biological front, these compounds have been studied for their interactions with biological molecules and potential antifungal properties. The dibromo-quinolinol moiety has been shown to exhibit strong antifungal effects against a variety of fungi, suggesting potential applications in developing new antifungal agents (Gershon et al., 2001).
Eigenschaften
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClNO2/c17-12-8-13(18)15(14-11(12)5-2-6-20-14)22-16(21)9-3-1-4-10(19)7-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBBVNCQDXQGTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

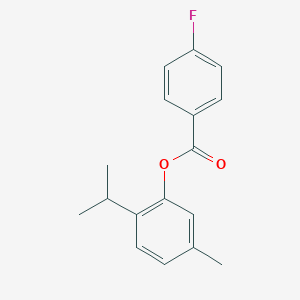
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B387391.png)
![ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B387392.png)
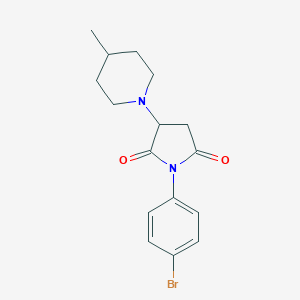


![N-(2,6-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B387400.png)
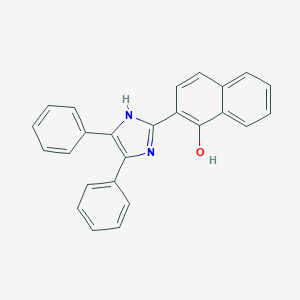
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B387403.png)
![1-(4-Ethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387405.png)

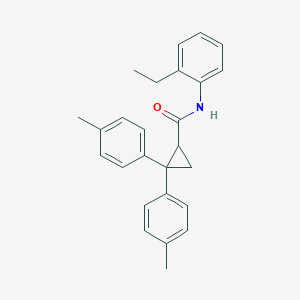
![3-Bromo-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B387410.png)
![3-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B387412.png)